1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride
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Overview
Description
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride is a chemical compound with the molecular formula C6H6ClF4N·HCl. This compound is known for its unique bicyclic structure, which includes a nitrogen atom and multiple fluorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves several steps. One common method includes the reaction of 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates with thiols, resulting in Michael addition to the double bond . This reaction produces high yields of 2-thio-substituted 1-azabicyclo[3.2.0]heptane-2-carboxylates . Industrial production methods often involve photochemical decomposition of CHF2-substituted pyrazolines, which is advantageous due to its simple operation and mild conditions .
Chemical Reactions Analysis
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, due to the presence of the chlorine atom.
Addition: Michael addition reactions with thiols are common, producing 2-thio-substituted derivatives.
Scientific Research Applications
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modifying their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in biochemical studies.
Comparison with Similar Compounds
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride can be compared with similar compounds such as:
6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride: This compound lacks the chlorine atom, which affects its reactivity and binding properties.
p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo[3.2.0]heptane-3,7-dione: This compound has a different substitution pattern, leading to distinct chemical and biological properties.
The unique combination of chlorine and fluorine atoms in this compound makes it particularly valuable in research applications, providing a balance of reactivity and stability.
Properties
IUPAC Name |
1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF4N.ClH/c7-4-2-12-1-3(4)5(8,9)6(4,10)11;/h3,12H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYIVNMOZNMOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)(C(C2(F)F)(F)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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